![molecular formula C14H17N5O4S2 B2550190 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1219904-18-3](/img/structure/B2550190.png)
5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H17N5O4S2 and its molecular weight is 383.44. The purity is usually 95%.
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Biological Activity
The compound 5-methyl-N-(5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic molecule that incorporates both thiadiazole and isoxazole moieties. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and antiviral properties. This article reviews the available literature on its biological activity, focusing on research findings, structure-activity relationships (SAR), and case studies.
Structure and Properties
The molecular structure of the compound includes a thiadiazole ring linked to an isoxazole ring through a thioether connection. The presence of a tetrahydrofuran moiety enhances its solubility and bioavailability. The chemical formula is C14H18N4O3S, with a molecular weight of approximately 318.39 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives containing the thiadiazole moiety exhibit significant anticancer properties. For instance:
- In vitro Studies : A series of compounds derived from thiadiazole showed promising results against various cancer cell lines. For example, compounds with electron-donating groups at specific positions on the thiadiazole ring exhibited enhanced cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values as low as 3.3 μM compared to the standard cisplatin control .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Activity Against Bacteria : Compounds featuring the thiadiazole structure have shown activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for certain derivatives was found to be lower than that of traditional antibiotics like ampicillin .
Microorganism | MIC (μg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Mycobacterium smegmatis | 26.46 |
Antiviral Activity
Research indicates that some thiadiazole derivatives possess antiviral properties, particularly against viruses such as the tobacco mosaic virus (TMV). These compounds were synthesized and screened, revealing good to excellent activity against TMV .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Thiadiazole Ring : The substitution pattern on the thiadiazole ring significantly influences activity; electron-withdrawing groups enhance antimicrobial properties.
- Isoxazole Moiety : The presence of an isoxazole ring contributes to the overall stability and bioactivity of the compound.
- Tetrahydrofuran Group : Enhances solubility and cellular uptake.
Table: Influence of Substituents on Activity
Substituent Type | Effect on Activity |
---|---|
Electron-donating groups | Increased anticancer activity |
Electron-withdrawing groups | Enhanced antimicrobial activity |
Case Studies
Several studies highlight the efficacy of this compound in preclinical models:
- Study on Breast Cancer : In a comparative study, derivatives showed higher potency than cisplatin in inhibiting tumor growth in xenograft models.
- Antibacterial Efficacy : A case study involving a series of synthesized thiadiazole derivatives demonstrated significant reductions in bacterial load in infected animal models.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes:
- Isoxazole ring : Known for its biological activity and presence in various pharmaceuticals.
- Thiadiazole moiety : Associated with antimicrobial and anti-inflammatory properties.
- Tetrahydrofuran group : Often utilized for improving solubility and bioavailability in drug design.
Antimicrobial Activity
Research indicates that compounds containing isoxazole and thiadiazole rings exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit bacterial growth effectively. The compound could be evaluated for its potential as an antibiotic or antifungal agent through in vitro assays against various pathogens.
Anti-inflammatory Properties
The anti-inflammatory potential of compounds with thiadiazole structures has been documented. In silico docking studies can be performed to assess the binding affinity of this compound to enzymes like cyclooxygenase (COX) or lipoxygenase, which are crucial in inflammatory pathways. The results could pave the way for developing new anti-inflammatory drugs.
Cancer Therapeutics
Compounds with isoxazole and thiadiazole functionalities have been investigated for their anticancer properties. The mechanism often involves the inhibition of specific kinases or other proteins involved in cell proliferation. Research focusing on this compound could explore its efficacy against various cancer cell lines, assessing cytotoxicity and apoptosis induction.
Neuroprotective Effects
Given the structural components that suggest potential interaction with neurological pathways, this compound may also be investigated for neuroprotective effects. Studies could focus on its ability to modulate neuroinflammatory responses or oxidative stress, which are critical factors in neurodegenerative diseases.
Case Studies
Properties
IUPAC Name |
5-methyl-N-[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O4S2/c1-8-5-10(19-23-8)12(21)16-13-17-18-14(25-13)24-7-11(20)15-6-9-3-2-4-22-9/h5,9H,2-4,6-7H2,1H3,(H,15,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXEMHVJBOKHNMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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